molecular formula C11H16N2O3S B5300433 4-[(butylsulfonyl)amino]benzamide

4-[(butylsulfonyl)amino]benzamide

Cat. No.: B5300433
M. Wt: 256.32 g/mol
InChI Key: FIBQNFNMPDONMX-UHFFFAOYSA-N
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Description

4-[(Butylsulfonyl)amino]benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a butylsulfonyl group attached to the amino group of benzamide, which imparts unique chemical and physical properties.

Mechanism of Action

Target of Action

The primary target of 4-[(butylsulfonyl)amino]benzamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion.

Mode of Action

It is likely that the compound interacts with its target, carbonic anhydrase 2, leading to changes in the enzyme’s activity . This interaction could potentially alter the rate of conversion of carbon dioxide to bicarbonate and protons, impacting various biological processes.

Biochemical Pathways

Given its target, it is plausible that the compound could influence pathways related torespiration, pH homeostasis, and electrolyte secretion .

Result of Action

Given its potential interaction with Carbonic Anhydrase 2, it could potentially influence processes such as respiration and pH homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(butylsulfonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with butylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Butylsulfonyl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: The butylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the electrophile used.

Scientific Research Applications

4-[(Butylsulfonyl)amino]benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Methylsulfonyl)amino]benzamide
  • 4-[(Ethylsulfonyl)amino]benzamide
  • 4-[(Propylsulfonyl)amino]benzamide

Uniqueness

4-[(Butylsulfonyl)amino]benzamide is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. This difference in the alkyl chain length can influence the compound’s solubility, reactivity, and biological activity. For instance, the butylsulfonyl group may provide better hydrophobic interactions with certain molecular targets, enhancing its inhibitory potency .

Properties

IUPAC Name

4-(butylsulfonylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-2-3-8-17(15,16)13-10-6-4-9(5-7-10)11(12)14/h4-7,13H,2-3,8H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBQNFNMPDONMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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